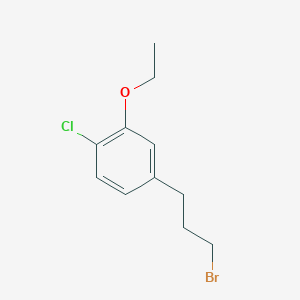
1-(3-Bromopropyl)-4-chloro-3-ethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-4-chloro-3-ethoxybenzene is an organic compound with the molecular formula C11H14BrClO It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and ethoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(3-Bromopropyl)-4-chloro-3-ethoxybenzene can be synthesized through several methods. One common approach involves the bromination of 4-chloro-3-ethoxybenzene followed by a nucleophilic substitution reaction with 1,3-dibromopropane. The reaction typically requires a solvent such as toluene or xylene and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromopropyl)-4-chloro-3-ethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms, forming simpler hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMSO, DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include dehalogenated hydrocarbons.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-4-chloro-3-ethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-4-chloro-3-ethoxybenzene involves its interaction with nucleophiles and electrophiles. The bromine and chlorine atoms make the compound highly reactive towards nucleophilic substitution reactions. The ethoxy group can participate in oxidation reactions, leading to the formation of various functional groups. These reactions are facilitated by the electron-withdrawing effects of the halogen atoms, which increase the electrophilicity of the benzene ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Bromopropyl)-4-chloro-3-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Bromopropyl)-4-chloro-3-methylbenzene: Similar structure but with a methyl group instead of an ethoxy group.
1-(3-Bromopropyl)-4-chloro-3-hydroxybenzene: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
1-(3-Bromopropyl)-4-chloro-3-ethoxybenzene is unique due to the presence of the ethoxy group, which imparts different chemical properties compared to its analogs. The ethoxy group can undergo oxidation to form aldehydes or carboxylic acids, providing additional pathways for chemical transformations. This makes the compound versatile for various synthetic applications.
Propriétés
Formule moléculaire |
C11H14BrClO |
|---|---|
Poids moléculaire |
277.58 g/mol |
Nom IUPAC |
4-(3-bromopropyl)-1-chloro-2-ethoxybenzene |
InChI |
InChI=1S/C11H14BrClO/c1-2-14-11-8-9(4-3-7-12)5-6-10(11)13/h5-6,8H,2-4,7H2,1H3 |
Clé InChI |
ANWHPNPYWWDDTF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)CCCBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


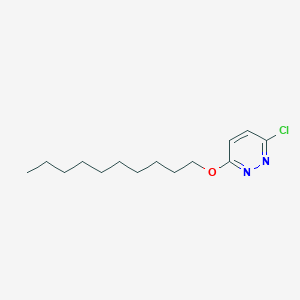
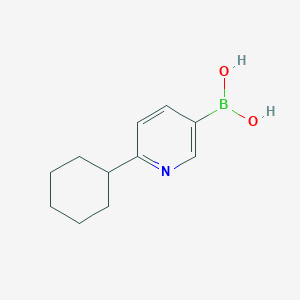
![Tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl)(4-aminobutyl)carbamate](/img/structure/B14069162.png)

![tert-butyl 5-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14069168.png)
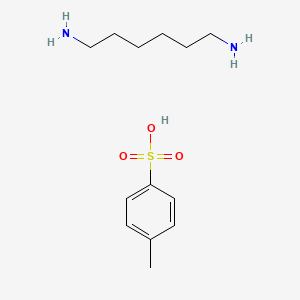
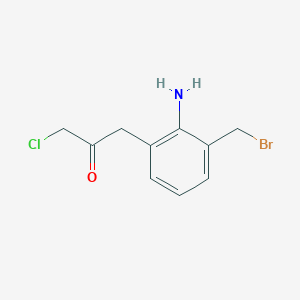
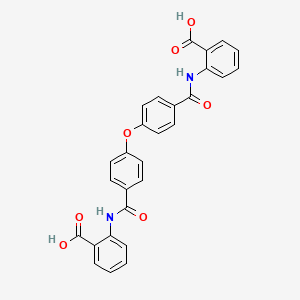
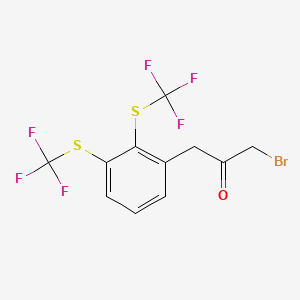
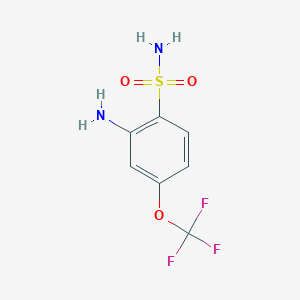
![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14069209.png)
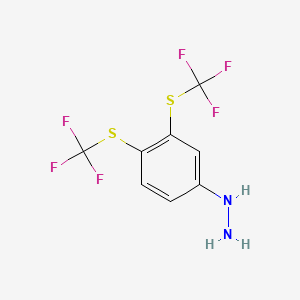

![(E)-3-(5-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14069229.png)
